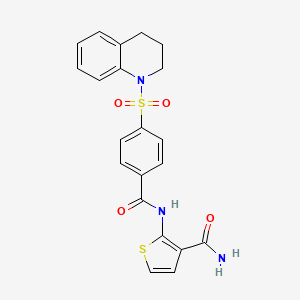![molecular formula C9H20Cl2N2O2 B2799037 3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride CAS No. 2460756-75-4](/img/structure/B2799037.png)
3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2460756-75-4 . It has a molecular weight of 259.18 and its IUPAC name is 3-(3-(methylamino)piperidin-1-yl)propanoic acid dihydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2.2ClH/c1-10-8-3-2-5-11(7-8)6-4-9(12)13;;/h8,10H,2-7H2,1H3,(H,12,13);2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder .Scientific Research Applications
Research on Related Compounds
Clinical Study on Carpipramine : A double-blind clinical study of carpipramine (a compound related to piperidine derivatives) showed positive effects on psychopathological disorders in long-term hospitalized schizophrenic patients without significant side effects or complications (Eckmann, 1976).
Insect Repellent Research : Picaridin, a piperidine derivative, has been recognized as a promising insect repellent with better tolerance compared to DEET, highlighting its use in repellent formulations (Corazza, M. et al., 2005).
Exploration of Ampakine CX516 : Research involving CX516, a modulator of the AMPA receptor and another piperidine derivative, in the treatment of schizophrenia showed limited effects as a sole agent, indicating the complexity of treating such conditions (Marenco, S. et al., 2002).
Metabolism of HIV-1 Protease Inhibitors : A study on the metabolism of L-735,524, an HIV-1 protease inhibitor, highlighted the pathways of glucuronidation and N-oxidation among others, emphasizing the importance of understanding metabolic processes for drug development (Balani, S. et al., 1995).
Orexin Receptor Antagonist Metabolism : Research on SB-649868, an orexin receptor antagonist, detailed its extensive metabolism and excretion, underlining the significance of metabolism studies in the development of novel therapeutic agents (Renzulli, C. et al., 2011).
Study on Piperidine Repellents : The efficacy of a piperidine repellent against Aedes communis and Simulium venustum demonstrated the potential for developing new insect repellents from this chemical class (Debboun, M. et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-10-8-3-2-5-11(7-8)6-4-9(12)13;;/h8,10H,2-7H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZDIKAZKODDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide](/img/structure/B2798954.png)


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B2798959.png)

![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2798962.png)


![2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2798967.png)
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)
![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)
![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile](/img/structure/B2798972.png)
![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B2798975.png)